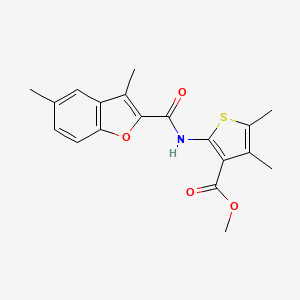

METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Description

METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran and thiophene ring system

Properties

IUPAC Name |

methyl 2-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-9-6-7-14-13(8-9)11(3)16(24-14)17(21)20-18-15(19(22)23-5)10(2)12(4)25-18/h6-8H,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVTLMSAZMZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Amido Group: This step involves the reaction of the benzofuran derivative with an amine to form the amido group.

Synthesis of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction.

Coupling of Benzofuran and Thiophene Rings: The final step involves coupling the benzofuran and thiophene rings through appropriate linkers and reaction conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. It can be screened for various biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. For example, if the compound exhibits biological activity, its mechanism of action would involve interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

- Tert-butyl (2S)-2-({4-[4-(4-methoxy-3,5-dimethyl-1-benzofuran-2-amido)phenyl]benzene}sulfonamido)-3-methylbutanoate

- (2S)-2-({4-[4-(4-methoxy-3,5-dimethyl-1-benzofuran-2-amido)phenyl]benzene}sulfonamido)-3-methylbutanoic acid

These compounds share structural similarities with METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE but differ in their functional groups and overall molecular structure. The uniqueness of METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of benzofuran and thiophene rings, which may impart unique chemical and biological properties.

Biological Activity

Methyl 2-(3,5-dimethyl-1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzofuran moiety and a thiophene ring. Its IUPAC name is methyl 2-(3,5-dimethyl-1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate, and it has the following molecular formula:

- Molecular Formula : C_{17}H_{19}N_{1}O_{3}S_{1}

- Molecular Weight : 313.40 g/mol

1. Antioxidant Activity

Recent studies have indicated that compounds similar to methyl 2-(3,5-dimethyl-1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Methyl 2-(3,5-dimethyl-1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate | TBD | |

| Kojic Acid | 24.09 | |

| Analog 3 | 1.12 |

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial for skin-whitening applications. The compound's analogs have shown promising results in inhibiting mushroom tyrosinase.

Table 2: Tyrosinase Inhibition IC50 Values

| Compound | IC50 (µM) | Relative Strength vs. Kojic Acid |

|---|---|---|

| Methyl 2-(3,5-dimethyl-1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate | TBD | TBD |

| Kojic Acid | 24.09 | Reference |

| Analog 3 | 1.12 | 22-fold stronger |

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., B16F10 murine melanoma cells) have revealed that certain analogs of the compound do not exhibit cytotoxic effects at concentrations below 20 µM.

Table 3: Cytotoxicity Results in B16F10 Cells

| Compound | Concentration (µM) | Viability (%) at 48h |

|---|---|---|

| Analog 1 | ≤20 | >80 |

| Analog 2 | ≤20 | <50 |

| Analog 3 | ≤20 | >85 |

Case Study 1: Antioxidant Efficacy

In a laboratory setting, methyl 2-(3,5-dimethyl-1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate was tested against reactive oxygen species (ROS). The results indicated a significant reduction in ROS levels compared to control samples.

Case Study 2: Skin Whitening Applications

A formulation containing the compound was tested for skin-whitening efficacy over four weeks on human volunteers. The results demonstrated a noticeable improvement in skin tone with minimal side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.